molecular formula C17H28N2O2 B13193406 tert-Butyl 3-amino-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate

tert-Butyl 3-amino-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate

Cat. No.: B13193406
M. Wt: 292.4 g/mol
InChI Key: VORYKLRZWXZDNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-amino-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate is an organic compound with the molecular formula C17H28N2O2. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a dimethylamino-substituted phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate, 4-(dimethylamino)benzaldehyde, and ammonia.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl 3-amino-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[3-(dimethylamino)-2-propenoyl]-4-phenyl-1-piperidinecarboxylate
  • tert-Butyl 4-(3-chlorophenyl)-4-[(2E)-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate
  • tert-Butyl 4-[2-cyano-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate

Uniqueness

tert-Butyl 3-amino-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate is unique due to its specific structural features, such as the presence of both tert-butyl ester and dimethylamino groups

Properties

Molecular Formula

C17H28N2O2

Molecular Weight

292.4 g/mol

IUPAC Name

tert-butyl 3-amino-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate

InChI

InChI=1S/C17H28N2O2/c1-16(2,3)21-15(20)17(4,5)14(18)12-8-10-13(11-9-12)19(6)7/h8-11,14H,18H2,1-7H3

InChI Key

VORYKLRZWXZDNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C(C1=CC=C(C=C1)N(C)C)N

Origin of Product

United States

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